molecular formula C64H74S2 B6590386 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene CAS No. 1049034-67-4

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

Cat. No.: B6590386
CAS No.: 1049034-67-4
M. Wt: 907.4 g/mol
InChI Key: CBSVKHCIOFZDGM-UHFFFAOYSA-N
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Description

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound known for its unique structural properties

Mechanism of Action

Target of Action

The primary target of 4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is in the field of polymer solar cells (PSCs) . It acts as a donor unit in the synthesis of copolymers, which are used as electron acceptors in solution-processed PSCs .

Mode of Action

This compound interacts with its targets through Stille coupling copolymerization . It is combined with acceptor moieties like perylene diimide (PDI) and/or naphthalene diimide (NDI) to form copolymers . These copolymers exhibit broad absorption in the region of 300–800 nm .

Biochemical Pathways

The compound affects the energy conversion efficiency of PSCs. The LUMO energy level of the resulting copolymers varies from -3.90 to -3.77 eV, and the HOMO energy level has little variation from -5.65 to -5.57 eV . The copolymers are used in binary and ternary blend PSCs, influencing their power conversion efficiency (PCE) .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its absorption and efficiency in PSCs. The copolymers exhibit broad absorption in the region of 300–800 nm . The best PCE was achieved with a specific ratio of the compound to other components in the PSC .

Result of Action

The result of the compound’s action is the production of efficient PSCs . The copolymers, having this compound as a donor unit, were used as electron acceptors in PSCs, yielding the best PCE of up to 1.54% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It’s worth noting that the handling of this compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts and solvents such as 1,2,4-trimethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as meniscus-guided slot-die coating, blade coating, and inkjet printing. These methods are favored for their ability to produce large quantities of the compound with high efficiency and low material consumption .

Chemical Reactions Analysis

Types of Reactions

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene apart is its specific arrangement of hexylphenyl groups and the presence of sulfur atoms in its structure.

Properties

IUPAC Name

9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H74S2/c1-5-9-13-17-21-47-25-33-51(34-26-47)63(52-35-27-48(28-36-52)22-18-14-10-6-2)57-41-43-65-61(57)55-46-60-56(45-59(55)63)62-58(42-44-66-62)64(60,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVKHCIOFZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=CC5=C(C=C42)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)SC=C3)C9=CC=C(C=C9)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H74S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 2
Reactant of Route 2
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 3
Reactant of Route 3
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 4
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 5
Reactant of Route 5
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
Reactant of Route 6
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

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